molecular formula C7H4ClN3 B129045 3-Chloropyrido[2,3-b]pyrazine CAS No. 155535-23-2

3-Chloropyrido[2,3-b]pyrazine

Cat. No. B129045
M. Wt: 165.58 g/mol
InChI Key: WMFHEGZVJNGLLY-UHFFFAOYSA-N
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Description

3-Chloropyrido[2,3-b]pyrazine is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrazine ring fused to a pyridine ring with a chlorine substituent at the third position. This structure is a versatile scaffold for the development of compounds with potential applications in medicinal chemistry, materials science, and organic electronics.

Synthesis Analysis

The synthesis of derivatives of 3-Chloropyrido[2,3-b]pyrazine has been explored through various methods. One approach involves the regioselective one-pot synthesis of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, where hydrazides react with the 3-chloro substituent of 2,3-dichloropyrido[2,3-b]pyrazine, leading to tricyclic structures with potential as adenosine receptor antagonists . Another method reported is the palladium-catalyzed heteroannulation process starting with N-(3-chloropyrazin-2-yl)-methanesulfonamide and terminal alkynes to yield 6-substituted-5H-pyrrolo[2,3-b]pyrazines .

Molecular Structure Analysis

The molecular structure of 3-Chloropyrido[2,3-b]pyrazine derivatives can be manipulated to achieve desired electronic and photophysical properties. For instance, the introduction of electron-donating and electron-accepting groups can lead to materials with tunable bandgaps and energy levels suitable for applications in organic electronics . The non-planarity of central pyrazine rings in certain complexes, such as a μ-chlorido-bridged tetra-nuclear copper(II) complex, can influence the aromaticity and electronic properties of the material .

Chemical Reactions Analysis

3-Chloropyrido[2,3-b]pyrazine participates in various chemical reactions, including nucleophilic substitutions, heteroannulation, and coupling reactions. These reactions allow for the introduction of diverse functional groups, enabling the synthesis of a wide range of polyfunctional scaffolds . The reactivity of the chlorine atom in the 3-chloropyrido[2,3-b]pyrazine structure is a key factor in its versatility as a synthetic intermediate.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Chloropyrido[2,3-b]pyrazine derivatives are influenced by their molecular structure. These properties include thermal stability, electrochemical behavior, and photophysical characteristics such as absorption and emission spectra. For example, copolymers based on pyrido[3,4-b]pyrazine moieties exhibit excellent thermal stability and energy offsets conducive to efficient charge transfer, which are essential for their application in bulk heterojunction solar cells . Similarly, electrochromic materials employing pyrido[4,3-b]pyrazine as an acceptor unit show high coloration efficiency and fast response times, making them suitable for NIR electrochromic devices .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : One application involves the regioselective synthesis of pyrido[2,3-b]pyrazine derivatives. For instance, Unciti-Broceta et al. (2005) demonstrated a one-pot synthesis of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, using hydrazides that react with the 3-chloro substituent of 2,3-dichloropyrido[2,3-b]pyrazine (Unciti-Broceta et al., 2005).

  • Pyrazine-Based DNA Binders : Mech-Warda et al. (2022) explored chlorohydrazinopyrazine, a derivative of pyrazine, for its physicochemical and cytotoxic properties, and interaction with DNA. This study highlights the potential application of such compounds in clinical use (Mech-Warda et al., 2022).

  • Electrochromic Materials : Zhao et al. (2014) synthesized pyrido[4,3-b]pyrazine derivatives for use in electrochromic materials, demonstrating potential applications in NIR electrochromic devices (Zhao et al., 2014).

Antitumor and Antibacterial Activities

  • Antitumor Agents : Dubinina et al. (2006) synthesized new pyrrolo[2,3-b]pyrazine derivatives and tested them on human tumor cell lines, finding significant antiproliferative activity. This indicates potential as protein kinase inhibitors and antitumor agents (Dubinina et al., 2006).

  • Antibacterial Properties : Tribak et al. (2018) studied the antibacterial properties of pyrido[2,3-b]pyrazine derivatives, demonstrating good activity against certain bacteria like Bacillus cereus and Staphylococcus aureus (Tribak et al., 2018).

Optoelectronic Applications

  • Organic Optoelectronic Materials : Meti et al. (2017) reported on the use of pyrazine in organic optoelectronic materials, highlighting the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives for potential use in these applications (Meti et al., 2017).

  • Fluorescent Materials : Mahadik et al. (2021) designed and synthesized donor-acceptor type pyrido[2,3-b]pyrazine amine derivatives. These compounds exhibited fluorescence in the blue-orange region and show promise as materials for organic electronics (Mahadik et al., 2021).

Safety And Hazards

The safety information for 3-Chloropyrido[2,3-b]pyrazine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of 3-Chloropyrido[2,3-b]pyrazine could involve further exploration of its synthesis, reactivity, and biological activity. Given the wide range of biological activities exhibited by pyrazine derivatives , there is potential for the development of new medications based on this compound.

properties

IUPAC Name

3-chloropyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-6-4-10-5-2-1-3-9-7(5)11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFHEGZVJNGLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropyrido[2,3-b]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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